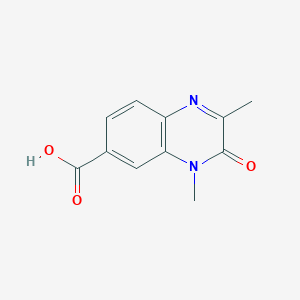

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

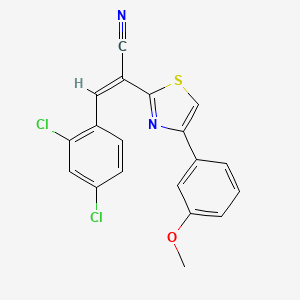

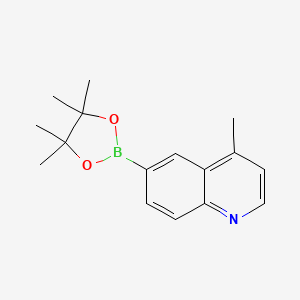

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are versatile organic compounds that have diverse pharmacological and biological properties . They are synthesized via many different methods and have been used in various applications due to their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, is characterized by a benzene ring fused with a pyridine moiety . This structure is highly polar, which allows these compounds to interact easily with other polar compounds .Physical And Chemical Properties Analysis

Carboxylic acids, such as 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, are known for their high solubility in polar solvents like water or alcohols . Their chemical structure contains a carbonyl function (-C=O) and a hydroxyl group (OH), which interact easily with polar compounds .Applications De Recherche Scientifique

Synthesis and Biological Properties

A novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, designed for alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonistic activity, exhibited significant neuroprotective efficacy in vivo, highlighting the potential of quinoxaline derivatives in developing treatments for neurological conditions. Compound 29p, a derivative with a 4-carboxy group on the terminal phenyl moiety, stood out for its high potency, selectivity for AMPA-R, and good aqueous solubility (Takano et al., 2005).

Antimicrobial, Antifungal, and Antiviral Potential

Peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid demonstrated antimicrobial, antifungal, and anthelmintic activities, with potential targeting against human papillomavirus (HPV-16) E6 oncoprotein, indicating a versatile application in combating infectious diseases (Chaudhary et al., 2016).

Environmental Applications

Research on 2,6-dimethyl-aniline degradation by hydroxyl radicals (OH) using Fenton's reactions presented a pathway for environmental remediation, suggesting the potential application of quinoxaline derivatives in the degradation of pollutants. The study identified aromatic by-products and carboxylic acids generated during the degradation process, contributing to understanding the mechanisms of environmental detoxification (Boonrattanakij et al., 2009).

Anticancer Research

Novel quinoxaline carboxylic acid derivatives were synthesized for antimicrobial investigation, with some compounds showing potential for anticancer activity. This highlights the importance of quinoxaline derivatives in the search for new therapeutic agents against cancer (El-Gaby et al., 2002).

Dye-Sensitized Solar Cells (DSCs)

Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids were prepared for use in copper-based dye-sensitized solar cells, demonstrating the potential of quinoxaline derivatives in renewable energy technologies. The study provided insights into synthetic approaches and the importance of hydrogen bonding and pi-stacking interactions in the solid-state packing of these structures (Constable et al., 2009).

Orientations Futures

Quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, have significant potential for future research and development due to their diverse pharmacological activities . They can be used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Propriétés

IUPAC Name |

2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBRDTWCQUEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)